Lipophilicity: Comparison with Unsubstituted Analog
The target compound (CAS 76881-49-7) exhibits a calculated XLogP3 of 0.9, which is 0.4 log units higher than the unsubstituted analog 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (CAS 108990-72-3, XLogP3 = 0.5) and 0.6 log units lower than the 4-chloro analog (CAS 5461-89-2, XLogP3 = 1.5) [1]. In medicinal chemistry optimization, this 0.4-unit shift represents a meaningful increment for tuning passive membrane permeability while remaining within the favorable range for oral bioavailability (typically XLogP3 0–3), positioning the 4-methyl analog as a balanced lipophilicity anchor point relative to both the overly polar des-methyl and the excessively lipophilic 4-chloro comparators [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | Unsubstituted analog (CAS 108990-72-3): XLogP3 = 0.5; 4-Chloro analog (CAS 5461-89-2): XLogP3 = 1.5 |
| Quantified Difference | +0.4 vs. unsubstituted; −0.6 vs. 4-chloro |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem release 2021.05.07 |
Why This Matters
A 0.4-unit increase in XLogP3 can translate to a measurable improvement in predicted passive membrane permeability while maintaining aqueous solubility, a critical balance for procurement decisions involving building blocks intended for cell-permeable probe or lead compound synthesis.
- [1] PubChem Computed Properties: XLogP3 values for CID 904212 (0.9), CID 231639 (0.5), CID 230332 (1.5). All values computed by XLogP3 3.0 (PubChem release 2021.05.07). View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. DOI: 10.1016/S0169-409X(00)00129-0. (Establishes XLogP3 0–3 as favorable range for oral bioavailability). View Source
